molecular formula C11H9F3N2 B1452655 2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile CAS No. 1094368-50-9

2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile

Cat. No. B1452655
M. Wt: 226.2 g/mol
InChI Key: IJIWVDKFMNFWON-UHFFFAOYSA-N
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Description

“2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C11H9F3N2 . It contains a benzonitrile group, which is a type of aromatic nitrile, and a prop-2-en-1-ylamino group .


Molecular Structure Analysis

The molecular structure of “2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile” consists of a benzonitrile group attached to a prop-2-en-1-ylamino group and a trifluoromethyl group . The presence of these functional groups can influence the chemical properties and reactivity of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile” is 226.2 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Intermediate Applications

Research has developed environmentally friendly and practical methods for synthesizing intermediates like 4-Amino-2-(trifluoromethyl)benzonitrile, crucial for the synthesis of compounds such as bicalutamide. These methods emphasize efficiency and yield, suggesting potential pathways for creating related compounds, including 2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile (Zhang Tong-bin, 2012).

Supramolecular Structures

Studies on polarized molecular-electronic structures and supramolecular aggregation reveal insights into the intramolecular interactions and potential applications of related compounds in material science or molecular electronics. The detailed analysis of hydrogen bonding and π-π stacking interactions contributes to understanding the chemical behavior and properties of such molecules (J. N. Low et al., 2004).

Antimicrobial Activities

The synthesis of novel compounds with potential antimicrobial properties includes research on benzoimidazole derivatives and their incorporation into different molecular frameworks. These studies highlight the biological relevance of trifluoromethyl benzonitrile derivatives in developing new antimicrobial agents, indicating a potential research avenue for 2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile (E. A. Abd El-Meguid, 2014).

Chemical Synthesis Optimization

Optimization of synthetic pathways for related compounds emphasizes the importance of process efficiency, yield improvement, and impurity control in chemical manufacturing. These studies provide valuable insights into the scalable production of complex molecules, potentially applicable to the synthesis of 2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile derivatives (Phillip Hopes et al., 2006).

Safety And Hazards

The safety data for “2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile” indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(prop-2-enylamino)-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2/c1-2-5-16-10-4-3-9(11(12,13)14)6-8(10)7-15/h2-4,6,16H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIWVDKFMNFWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C=C(C=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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